molecular formula C13H9NS2 B13929665 5-Pyridyl-2,2'-bithienyl CAS No. 38396-52-0

5-Pyridyl-2,2'-bithienyl

Cat. No.: B13929665
CAS No.: 38396-52-0
M. Wt: 243.4 g/mol
InChI Key: YQDGRTARBVAOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridyl-2,2’-bithienyl: is an organic compound that consists of a pyridine ring attached to a bithienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridyl-2,2’-bithienyl typically involves the coupling of a pyridine derivative with a bithienyl derivative. One common method is the lithiation of the parent heterocycle followed by reaction with a suitable electrophile. For example, the lithiation of 2,2’-bithiophene can be achieved using n-butyllithium, followed by the addition of a pyridine derivative to form the desired product .

Industrial Production Methods: Industrial production methods for 5-Pyridyl-2,2’-bithienyl may involve large-scale coupling reactions catalyzed by metal complexes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Pyridyl-2,2’-bithienyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or bithienyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Pyridyl-2,2’-bithienyl can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: 5-Pyridyl-2,2’-bithienyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine: While specific biological applications of 5-Pyridyl-2,2’-bithienyl are less common, its derivatives may have potential as fluorescent probes or in the development of new pharmaceuticals .

Industry: In the industrial sector, 5-Pyridyl-2,2’-bithienyl is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-Pyridyl-2,2’-bithienyl in its various applications is largely dependent on its ability to participate in conjugated systems and interact with other molecules. In organic electronics, the compound’s conjugated structure allows it to efficiently transport electrons and holes, making it useful in devices like OLEDs and OPVs .

Comparison with Similar Compounds

Uniqueness: 5-Pyridyl-2,2’-bithienyl is unique due to the presence of both a pyridine ring and a bithienyl moiety. This combination allows for a greater degree of conjugation and electronic interaction, making it particularly valuable in applications requiring efficient charge transport and stability .

Properties

CAS No.

38396-52-0

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-(5-thiophen-2-ylthiophen-2-yl)pyridine

InChI

InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H

InChI Key

YQDGRTARBVAOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.